![molecular formula C22H19FN2O3S B2499468 5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide CAS No. 1031966-92-3](/img/structure/B2499468.png)
5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
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Overview
Description
The compound "5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide" belongs to a class of organic compounds known as benzothiadiazepines. These compounds have garnered interest due to their potential pharmacological properties, including antiarrhythmic activity as demonstrated in some derivatives .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides typically involves the use of polymer-supported α-amino acids, which are sulfonylated and then alkylated using the Fukuyama-Mitsunobu procedure. Subsequent reduction and cyclization steps yield the target compounds with good crude purity and acceptable overall yields. The process benefits from the use of parallel/combinatorial solid-phase synthesis techniques, making it suitable for generating a variety of derivatives with different substituents at various positions on the core structure .
Molecular Structure Analysis
The molecular structure of benzothiadiazepine derivatives is confirmed through techniques such as 1H and 13C NMR, elemental analysis, and X-ray crystallography. These methods provide detailed information about the regioselectivity of the interactions within the molecule, particularly when reacting with reagents like the Vilsmeier reagent and DMFDMA. The structure elucidation is crucial for understanding the relationship between the molecular configuration and the observed biological activities .
Chemical Reactions Analysis
Benzothiadiazepine derivatives exhibit interesting reactivity patterns. For instance, the interaction with Vilsmeier reagent and DMFDMA has been studied to understand the regioselectivity of these reactions. Additionally, benzothiadiazepines can undergo ring contraction to form benzo[b][1,4]thiazine 1,1-dioxides, which are also pharmacologically relevant. This transformation involves carbon-sulfur bond formation under mild conditions and highlights the versatility of the benzothiadiazepine scaffold in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazepine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and stability. The antiarrhythmic activity observed in some derivatives suggests that the electronic and steric effects of the substituents are critical for their biological function. The solid-phase synthesis approach allows for the rapid exploration of these properties by facilitating the synthesis of a diverse array of derivatives .
Scientific Research Applications
Synthetic Methods and Applications
Ring Contraction and Pharmacological Derivatives : Fülöpová et al. (2015) describe an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method highlights the potential for creating pharmacologically relevant derivatives with applications in biology, medicine, and industry (Fülöpová et al., 2015).
New Synthesis Methods : Volovnenko et al. (2011) developed a new method for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)ones derivatives, crucial for exploring further pharmacological activities of these compounds (Volovnenko et al., 2011).
Chemical Transformations and Derivatives : Hofmann and Fischer (1987) discuss the alkylation of 1,5-benzothiazepin-4(5H)-one to create simple derivatives of the 1,4-thiazepine ring system, a process that opens doors to new chemical entities with potential industrial and medicinal applications (Hofmann & Fischer, 1987).
Solid-Phase Synthesis Techniques : Schwarz et al. (1999) developed a solid-phase synthesis route for 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones, demonstrating an efficient method for creating diverse derivatives suitable for high-throughput screening and pharmaceutical development (Schwarz et al., 1999).
Antitumor Activity of Fluorinated Benzothiazoles : Hutchinson et al. (2001) explored the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, indicating the potential antitumor activity of such derivatives, highlighting the importance of structural modification in enhancing biological activity (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
The compound contains a benzothiadiazepine core, which is a structural feature found in some pharmaceutical drugs. These drugs often target GABA receptors in the nervous system . .
Mode of Action
If this compound does indeed target GABA receptors, it would likely enhance the effect of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity .
Biochemical Pathways
Again, if GABA receptors are the target, the compound would be involved in the GABAergic pathway, affecting processes like sleep, relaxation, and anxiety .
Result of Action
The overall effect of the compound would depend on its exact mechanism of action and pharmacokinetics. If it acts on GABA receptors, it could potentially have sedative, anxiolytic, or anticonvulsant effects .
properties
IUPAC Name |
5-benzyl-2-[(2-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-11-5-4-10-18(19)15-24-16-22(26)25(14-17-8-2-1-3-9-17)20-12-6-7-13-21(20)29(24,27)28/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCHIVIJTUITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide |
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